3-Bromo-4-chloro-2-(difluoromethyl)quinoline
Description
3-Bromo-4-chloro-2-(difluoromethyl)quinoline is a halogenated and fluorinated quinoline derivative with a molecular formula of C₁₀H₅BrClF₂N (estimated molecular weight: ~290.9 g/mol). Quinolines substituted at the 2-, 3-, and 4-positions are pivotal in medicinal chemistry due to their versatility in drug design, particularly as kinase inhibitors and antimicrobial agents . The difluoromethyl group at the 2-position enhances metabolic stability and solubility compared to non-fluorinated analogs, while balancing lipophilicity and electronic effects . Bromine and chlorine substituents at the 3- and 4-positions, respectively, contribute to steric bulk and influence binding interactions in biological targets .
Properties
IUPAC Name |
3-bromo-4-chloro-2-(difluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClF2N/c11-7-8(12)5-3-1-2-4-6(5)15-9(7)10(13)14/h1-4,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIBMJLCPPTHCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)C(F)F)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-2-(difluoromethyl)quinoline typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, temperature, and catalysts, play a crucial role in the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods like high-performance liquid chromatography (HPLC) are often employed to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-2-(difluoromethyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring or the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases or acids for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with aryl boronic acids can yield biaryl compounds, while substitution reactions can introduce various functional groups into the quinoline ring .
Scientific Research Applications
Medicinal Chemistry
Overview : This compound serves as a valuable building block in the synthesis of potential drug candidates, particularly those targeting infectious diseases and cancers.
Biological Activity :
- Antimicrobial Properties : Research indicates that derivatives of 3-bromo-4-chloro-2-(difluoromethyl)quinoline exhibit significant antibacterial activity, making them promising candidates for new antibiotics .
- Anticancer Activity : Quinoline derivatives have been shown to interact with multiple cellular pathways involved in cancer progression. Studies have demonstrated that they can inhibit tumor cell growth and induce apoptosis in various cancer cell lines .
Case Studies :
- A study highlighted the synthesis of derivatives that effectively inhibited key enzymes involved in cancer metabolism, showcasing their potential as therapeutic agents .
Chemical Biology
Applications :
- Enzyme Inhibition Studies : The compound is utilized to explore enzyme interactions and inhibition mechanisms. Its halogen substituents enhance binding affinity to target enzymes, which is crucial for developing enzyme inhibitors .
- Receptor Modulation : Research has indicated that this compound can modulate receptor activities, providing insights into receptor-ligand interactions critical for drug development .
Material Science
Overview : this compound is explored for its potential in developing advanced materials.
Applications :
- Organic Semiconductors : The compound's unique electronic properties make it suitable for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Liquid Crystals : Its structural characteristics allow it to be used in the formulation of liquid crystals, which are essential components in display technologies.
Agriculture
Potential Uses :
- Agrochemicals Development : The compound is investigated for its potential application as a herbicide or pesticide. Its biological activity suggests it could be effective against specific plant pathogens or pests .
Chemical Properties and Reactivity
The reactivity of this compound allows it to undergo various chemical transformations:
| Reaction Type | Description |
|---|---|
| Substitution Reactions | Bromine and chlorine can be replaced by nucleophiles under suitable conditions. |
| Oxidation/Reduction | The compound can participate in redox reactions, altering oxidation states. |
| Coupling Reactions | It can undergo cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form biaryl compounds. |
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-2-(difluoromethyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The presence of halogen and difluoromethyl groups can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Bromo-Chloro Quinolines
Table 1: Key Structural and Physicochemical Comparisons
Impact of Fluorinated Substituents
Difluoromethyl (CF₂H) vs. Trifluoromethyl (CF₃):
- The CF₂H group in the target compound provides moderate electron-withdrawing effects and lower lipophilicity (clogP ~2.5) compared to CF₃ (clogP ~3.2), improving aqueous solubility and metabolic stability .
- CF₃ analogs (e.g., PI-20680) exhibit stronger electronegativity, enhancing target binding but reducing solubility, which may limit bioavailability .
- Positional Effects of Halogens: Bromine at the 3-position (as in the target compound) facilitates Suzuki-Miyaura cross-coupling for further derivatization, a common strategy in kinase inhibitor development . Chlorine at the 4-position stabilizes the quinoline core through resonance effects, a feature shared with antimalarial drugs like chloroquine .
Biological Activity
3-Bromo-4-chloro-2-(difluoromethyl)quinoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Name: this compound
- CAS Number: 1713713-44-0
- Molecular Formula: C10H6BrClF2N
Biological Activity Overview
The biological activity of this compound primarily involves its interactions with various biological targets. Research indicates that quinoline derivatives often exhibit significant anticancer and antimicrobial properties.
Anticancer Activity
Quinoline derivatives are known for their anticancer potential. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, a study highlighted the effectiveness of quinoline derivatives against leukemia, melanoma, and breast cancer cells, demonstrating IC50 values ranging from 6.4 to 11.3 µM .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research into related quinoline compounds has indicated activity against various bacterial strains, including those resistant to conventional antibiotics. The presence of halogen atoms (bromine and chlorine) may enhance the compound's interaction with microbial targets.
The mechanism of action for quinoline derivatives typically involves interference with cellular processes such as DNA replication and enzyme inhibition. The difluoromethyl group is believed to enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
- DNA Intercalation: Quinoline derivatives can intercalate into DNA, disrupting replication processes.
- Enzyme Inhibition: These compounds often act as inhibitors for key enzymes involved in cancer cell proliferation and survival.
Study on Anticancer Properties
In a recent study, researchers synthesized several quinoline derivatives, including this compound, to evaluate their anticancer properties against multiple cell lines. The results indicated that the compound exhibited potent antiproliferative effects comparable to established chemotherapeutics like cisplatin .
Antimicrobial Evaluation
Another study focused on assessing the antimicrobial efficacy of various quinoline derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain modifications to the quinoline structure significantly improved antibacterial activity, suggesting that similar modifications could enhance the efficacy of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
